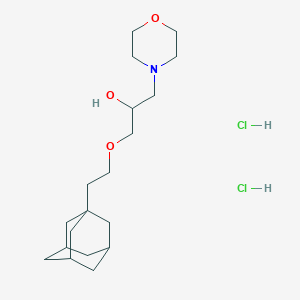

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride

描述

Chemical Structure and Properties The compound 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride features a rigid adamantane core, a bicyclic hydrocarbon known for enhancing metabolic stability and lipophilicity in pharmaceutical compounds . The adamantyl group is linked via a two-carbon ethoxy chain to a propan-2-ol backbone substituted with a morpholine ring. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability. The stereochemistry (3r,5r,7r) of the adamantane moiety ensures structural uniformity, which is essential for consistent pharmacological activity .

For example, compounds like 1-[4-(1-adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride () are synthesized via etherification of adamantyl-phenolic intermediates with epoxide-bearing side chains. The morpholine substituent in the target compound likely serves as a hydrogen bond acceptor, influencing receptor binding affinity .

属性

IUPAC Name |

1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3.2ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,21H,1-14H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQDGNJGGMZQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the ethoxy group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

Introduction of the Morpholine Group: The ethoxyadamantane intermediate is then reacted with morpholine under basic conditions to form the morpholinopropanol derivative.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

化学反应分析

Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone or aldehyde derivatives can be reduced back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The morpholine group can be substituted with other amines or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various amines or nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Ketone or aldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: New amine or nucleophile-substituted derivatives.

科学研究应用

Chemical Properties and Structure

This compound is characterized by its adamantane core, which contributes to its stability and biological activity. The molecular formula is C₁₈H₃₃Cl₂N₂O₂, with a molecular weight of approximately 372.5 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further research in drug development.

Pharmacological Applications

1. Neuropharmacology

The adamantane moiety has been linked to neuroprotective effects. Compounds similar to 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride have shown promise in modulating neurotransmitter systems. For instance, studies have indicated that adamantane derivatives can influence dopamine receptors, which may be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Case Study:

A study evaluated the efficacy of an adamantane derivative in a model of Parkinson's disease. The results showed significant improvement in motor function and a reduction in oxidative stress markers compared to control groups .

2. Antiviral Activity

Research has suggested that compounds with an adamantane structure exhibit antiviral properties, particularly against influenza viruses. The mechanism involves inhibition of viral uncoating, thus preventing replication.

Case Study:

In vitro studies demonstrated that adamantane derivatives could inhibit the replication of influenza A virus strains. This highlights the potential of this compound as a candidate for antiviral drug development .

Potential in Cancer Therapy

Recent investigations into the compound's efficacy against cancer cells have revealed promising results. Its ability to induce apoptosis in specific cancer cell lines suggests that it could serve as a lead compound for developing anticancer therapies.

Data Table: Efficacy Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Inhibition of cell proliferation |

| A549 (Lung) | 10.0 | Disruption of mitochondrial function |

作用机制

The mechanism of action of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride involves its interaction with specific molecular targets. The adamantane structure is known to interact with ion channels and receptors in the nervous system, potentially modulating their activity. The morpholine group may also contribute to the compound’s overall activity by enhancing its binding affinity to these targets.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule but differ in substituents, linkers, or salt forms:

Key Structural Comparisons

Linker Variability: The target compound uses a 2-ethoxy chain, whereas analogues in and employ phenoxy linkers. Phenoxy linkers, by contrast, introduce aromaticity, which may enhance π-π stacking interactions . The adamantylmethoxy linker in introduces steric bulk near the adamantane group, which could reduce membrane permeability compared to the target compound .

Nitrogenous Base Modifications: Morpholine (target compound) vs. piperidine () vs. Piperidine and piperazine derivatives, with secondary or tertiary amines, may exhibit stronger basicity, influencing pH-dependent solubility and protein binding .

Salt Form: The dihydrochloride salt in the target compound and provides higher solubility compared to the monohydrochloride salt in . This difference is critical for oral bioavailability and formulation stability .

Pharmacological Data

- Receptor Binding : Morpholine’s oxygen atom in the target compound may engage in hydrogen bonding with target receptors (e.g., G protein-coupled receptors), whereas piperidine/piperazine analogues rely on amine interactions .

- Stability: Adamantane derivatives are resistant to metabolic degradation, but the ethoxy linker in the target compound may be more susceptible to oxidation than phenoxy linkers .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

生物活性

The compound 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol dihydrochloride is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an adamantane moiety, which contributes to its lipophilicity and ability to cross biological membranes. The morpholinopropanol structure enhances its interaction with biological targets. The dihydrochloride form increases solubility in aqueous environments, making it suitable for various biological assays.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies have evaluated the anticancer properties of adamantane derivatives. For instance, compounds similar to the one have shown significant anti-proliferative effects against various cancer cell lines, including H460 (lung cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were reported as low as 20 μM, indicating potent activity against tumor cells .

- The mechanism of action often involves the induction of apoptosis in cancer cells through pathways associated with Nur77 activation. This suggests that adamantane derivatives may serve as potential chemotherapeutic agents .

-

Antiviral Activity :

- Adamantane derivatives have been recognized for their antiviral properties, particularly against viruses such as influenza and dengue. For example, compounds structurally related to the target compound demonstrated significant activity against DENV serotype 2 with IC50 values around 22.2 µM . This highlights the potential for developing antiviral therapies based on this chemical scaffold.

- Neuroprotective Effects :

Case Studies

Several case studies illustrate the biological activity of adamantane derivatives:

- Case Study 1 : A series of synthesized compounds were tested for their cytotoxicity on normal versus cancer cell lines. Compounds exhibiting selective toxicity towards cancer cells while sparing normal cells were identified, emphasizing their therapeutic potential .

- Case Study 2 : Research on the molecular docking of adamantane derivatives revealed their binding affinity to specific protein targets involved in cancer progression. This computational approach complements experimental findings and aids in rational drug design .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | H460 (Lung Cancer) | 20 | Apoptosis induction via Nur77 |

| Antiviral | DENV Serotype 2 | 22.2 | Inhibition of viral replication |

| Neuroprotective | Neuronal Cells | N/A | Modulation of neurotransmitter systems |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observed Effects |

|---|---|---|

| Adamantane Derivative A | Anticancer | High selectivity for cancer cells |

| Adamantane Derivative B | Antiviral | Significant reduction in viral load |

| Adamantane Derivative C | Neuroprotective | Reduced oxidative stress |

常见问题

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

A multi-step synthesis approach is typically employed, involving the coupling of adamantane-derived ethoxy intermediates with morpholine-propanol precursors. Critical characterization methods include:

- Single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly the configuration of the adamantane moiety and morpholine ring (unit cell parameters and torsion angles are analyzed as in ).

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regioselectivity and purity, with attention to adamantane proton environments (δ ~1.5–2.5 ppm) and morpholine/methoxy group signals .

- Elemental analysis (C, H, N, Cl) to validate stoichiometry, especially given the dihydrochloride salt form .

Q. How should researchers address stability and solubility challenges during experimental design?

- Stability : Store the compound at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation or oxidation of the adamantane core .

- Solubility : Optimize polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays, but note that high chloride content may interfere with biological assays. For crystallography, use mixed solvent systems (e.g., CH₃CN:H₂O) to enhance lattice formation .

Advanced Research Questions

Q. What strategies mitigate regioselectivity issues during adamantane-ethoxy group functionalization?

Adamantane’s rigid structure complicates ethoxy group positioning. To enhance regioselectivity:

Q. How do stereochemical distortions in the adamantane-morpholine linkage impact pharmacological activity?

The adamantane core’s planarity and morpholine’s conformational flexibility create torsional strain (e.g., O–C–C–C angles ~12–15°), which may influence receptor binding. To assess this:

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from impurities in salt forms or solvent residues. Recommended steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。